Cas no 1835734-67-2 (1,3-Dibromo-5-(t-butyl)-2-(methoxymethoxy)benZene)

1,3-Dibromo-5-(t-butyl)-2-(methoxymethoxy)benzene is a halogenated aromatic compound featuring a tert-butyl group and a methoxymethoxy functional group. Its molecular structure, characterized by two bromine substituents at the 1 and 3 positions, enhances its reactivity in cross-coupling reactions, such as Suzuki or Stille couplings, making it a valuable intermediate in organic synthesis. The tert-butyl group contributes steric bulk, influencing regioselectivity, while the methoxymethoxy moiety offers stability and synthetic versatility. This compound is particularly useful in pharmaceutical and agrochemical research, where precise functionalization of aromatic systems is required. Its well-defined reactivity profile and stability under various conditions make it a reliable building block for complex molecular architectures.
1,3-Dibromo-5-(t-butyl)-2-(methoxymethoxy)benZene structure
1835734-67-2 structure
商品名:1,3-Dibromo-5-(t-butyl)-2-(methoxymethoxy)benZene
CAS番号:1835734-67-2
MF:C12H16Br2O2
メガワット:352.062242507935
CID:6793905
PubChem ID:148620552

1,3-Dibromo-5-(t-butyl)-2-(methoxymethoxy)benZene 化学的及び物理的性質

名前と識別子

    • 1,3-Dibromo-5-(t-butyl)-2-(methoxymethoxy)benZene
    • 1,3-Dibromo-5-(tert-butyl)-2-(methoxymethoxy)benzene
    • SCHEMBL23014691
    • 1835734-67-2
    • MFCD34760000
    • インチ: 1S/C12H16Br2O2/c1-12(2,3)8-5-9(13)11(10(14)6-8)16-7-15-4/h5-6H,7H2,1-4H3
    • InChIKey: NGEOBQWWACQZJG-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(=C(C=C(C=1)C(C)(C)C)Br)OCOC

計算された属性

  • せいみつぶんしりょう: 351.94966g/mol
  • どういたいしつりょう: 349.95170g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 204
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.9
  • トポロジー分子極性表面積: 18.5Ų

1,3-Dibromo-5-(t-butyl)-2-(methoxymethoxy)benZene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Aaron
AR023SX4-1g
1,3-Dibromo-5-(tert-butyl)-2-(methoxymethoxy)benzene
1835734-67-2 95%
1g
$800.00 2025-02-13
Aaron
AR023SX4-250mg
1,3-Dibromo-5-(tert-butyl)-2-(methoxymethoxy)benzene
1835734-67-2 95%
250mg
$500.00 2025-02-13
abcr
AB608888-5g
1,3-Dibromo-5-(t-butyl)-2-(methoxymethoxy)benzene; .
1835734-67-2
5g
€327.20 2024-07-19
abcr
AB608888-25g
1,3-Dibromo-5-(t-butyl)-2-(methoxymethoxy)benzene; .
1835734-67-2
25g
€966.10 2024-07-19
abcr
AB608888-10g
1,3-Dibromo-5-(t-butyl)-2-(methoxymethoxy)benzene; .
1835734-67-2
10g
€518.30 2024-07-19
abcr
AB608888-1g
1,3-Dibromo-5-(t-butyl)-2-(methoxymethoxy)benzene; .
1835734-67-2
1g
€141.70 2024-07-19

1,3-Dibromo-5-(t-butyl)-2-(methoxymethoxy)benZene 関連文献

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1,3-Dibromo-5-(t-butyl)-2-(methoxymethoxy)benZeneに関する追加情報

1,3-Dibromo-5-(t-butyl)-2-(methoxymethoxy)benZene: A Comprehensive Overview

The compound 1,3-Dibromo-5-(t-butyl)-2-(methoxymethoxy)benZene (CAS No. 1835734-67-2) is a highly specialized aromatic compound with a unique structure that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its bromine atoms at positions 1 and 3, a bulky tert-butyl group at position 5, and a methoxymethoxy substituent at position 2. These functional groups confer the molecule with distinct chemical properties, making it a valuable substrate for various applications.

Recent studies have highlighted the importance of brominated aromatic compounds in the development of advanced materials. The presence of bromine atoms in 1,3-Dibromo-5-(t-butyl)-2-(methoxymethoxy)benZene not only enhances its electronic properties but also makes it an ideal candidate for use in electroluminescent materials and sensors. For instance, researchers have demonstrated that this compound can be incorporated into organic light-emitting diodes (OLEDs) to improve their efficiency and stability under high temperatures.

The tert-butyl group attached to the benzene ring plays a crucial role in modulating the physical properties of the compound. This bulky substituent introduces steric hindrance, which can influence the molecule's solubility, thermal stability, and reactivity. Recent experiments have shown that this steric effect can be exploited to design more efficient catalysts for organic synthesis reactions. Furthermore, the methoxymethoxy group at position 2 adds an additional layer of functionality by introducing ether linkages, which can participate in hydrogen bonding and other non-covalent interactions.

From a synthetic perspective, 1,3-Dibromo-5-(t-butyl)-2-(methoxymethoxy)benZene is typically prepared through a multi-step process involving bromination, alkylation, and protection/deprotection strategies. The latest advancements in catalytic systems have enabled chemists to achieve higher yields and better selectivity in these reactions. For example, the use of palladium-catalyzed coupling reactions has been reported to significantly streamline the synthesis of this compound.

In terms of applications, this compound has found utility in several cutting-edge technologies. Its unique electronic properties make it a promising candidate for use in organic electronics, where it can serve as a building block for semiconducting materials. Additionally, its ability to undergo various post-synthetic modifications has opened up new avenues for its use in drug delivery systems and biocompatible polymers.

Recent research has also focused on understanding the environmental impact of 1,3-Dibromo-5-(t-butyl)-2-(methoxymethoxy)benZene. Studies have shown that this compound exhibits low toxicity towards aquatic organisms under controlled conditions. However, further investigations are required to assess its long-term effects on ecosystems and develop sustainable methods for its production and disposal.

In conclusion, 1,3-Dibromo-5-(t-butyl)-2-(methoxymethoxy)benZene (CAS No. 1835734-67-2) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to play an even more significant role in the advancement of modern science and technology.

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Amadis Chemical Company Limited
(CAS:1835734-67-2)
A1214191
清らかである:99%/99%/99%
はかる:5g/10g/25g
価格 ($):194/307/572